molecular formula C13H20N4O3 B10983457 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B10983457
M. Wt: 280.32 g/mol
InChI Key: PDSVNEGHYXRLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is a chemical compound with a complex structure that includes a morpholine ring, a pyridazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, the introduction of the morpholine group, and the attachment of the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide include:

  • N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
  • 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications, with potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C13H20N4O3/c1-10(2)14-12(18)9-17-13(19)4-3-11(15-17)16-5-7-20-8-6-16/h3-4,10H,5-9H2,1-2H3,(H,14,18)

InChI Key

PDSVNEGHYXRLPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.